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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390

An in-depth technical guide for researchers, scientists, and drug development professionals on
the crystal structure of 2-bromobiphenyl, providing a foundational understanding of its three-
dimensional arrangement and intermolecular interactions.

This whitepaper presents a detailed analysis of the crystal structure of 2-bromobiphenyl, a
halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The
following sections provide a comprehensive overview of its crystallographic parameters, a
detailed experimental protocol for its structure determination, and an analysis of the key
intermolecular forces governing its crystal packing. This information is crucial for understanding
the solid-state properties of this molecule and can inform the design of new materials and
pharmaceutical compounds.

Crystallographic Data Summary

The crystal structure of 2-bromobiphenyl has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic space group P21/c. A summary of the
key crystallographic data is presented in Table 1.
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Table 1: Crystal Data and Structure
Refinement for 2-Bromobiphenyl

Empirical formula C12H9Br
Formula weight 233.10
Temperature 293(2) K
Wavelength 1.54184 A (Cu Ka)
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 14.397(3) A
b 5.795(1) A
c 12.186(3) A
a 90°

B 108.78(2)°
y 90°

Volume 962.9(4) A3
z 4
Calculated density 1.609 g/cm3

Molecular Geometry

The asymmetric unit of 2-bromobiphenyl contains one molecule. The molecule is non-planar,

with the two phenyl rings twisted with respect to each other. This torsion is a key

conformational feature. Selected bond lengths, bond angles, and torsion angles are provided in

Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.
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Table 2: Selected Bond Lengths (A)

Br(1)-C(1) 1.897(4)
C(1)-C(2) 1.391(6)
C(1)-C(6) 1.389(6)
C(2)-C(7) 1.491(6)
C(7)-C(8) 1.391(6)
C(7)-C(12) 1.389(6)

Table 3: Selected Bond Angles (°)

C(6)-C(1)-C(2) 121.8(4)
C(6)-C(1)-Br(1) 119.2(3)
C(2)-C(1)-Br(1) 119.0(3)
C(1)-C(2)-C(7) 122.3(4)
C(3)-C(2)-C(7) 118.8(4)
C(12)-C(7)-C(8) 118.0(4)
C(12)-C(7)-C(2) 121.3(4)
C(8)-C(7)-C(2) 120.7(4)

Table 4: Selected Torsion Angles (°)

C(6)-C(1)-C(2)-C(7) 178.5(4)
Br(1)-C(1)-C(2)-C(7) -2.5(6)
C(1)-C(2)-C(7)-C(12) -123.6(5)
C(1)-C(2)-C(7)-C(8) 57.2(6)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The determination of the crystal structure of 2-bromobiphenyl involves a series of well-defined
experimental steps, from crystal growth to data analysis. A generalized workflow for this
process is outlined below.
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Experimental Workflow for Crystal Structure Determination
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A generalized workflow for single-crystal X-ray diffraction analysis.
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1. Synthesis and Crystallization: 2-Bromobiphenyl is synthesized and purified using standard
organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown
by slow evaporation of a saturated solution in an appropriate organic solvent.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. The
diffraction data for the presented structure were collected on a diffractometer using copper
radiation (Cu Ka, A = 1.54184 A) at a temperature of 293(2) K. The data collection strategy is
designed to measure a complete and redundant set of reflections.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a
set of structure factors. The crystal structure is then solved using direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model. The final
refined model is validated to ensure its quality and correctness.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a network
of intermolecular interactions. In the crystal structure of 2-bromobiphenyl, the molecules are
packed in a herringbone-like motif. The primary intermolecular interactions are van der Waals
forces, including dipole-dipole interactions involving the C-Br bond. There is no evidence of
classical hydrogen bonding in the structure. The packing diagram below illustrates the
arrangement of molecules in the unit cell.
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Schematic of Crystal Packing in 2-Bromobiphenyl
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A simplified representation of molecular packing and key intermolecular forces.

The understanding of these packing motifs and intermolecular interactions is fundamental for
predicting and controlling the solid-state properties of 2-bromobiphenyl and its derivatives,
which is of particular importance in the fields of materials science and pharmaceutical
development.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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